molecular formula C22H28N4O5S B2657962 N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 1421456-58-7

N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2657962
CAS No.: 1421456-58-7
M. Wt: 460.55
InChI Key: ICRLMPOJWQWCMM-UHFFFAOYSA-N
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Description

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a hydroxyethyl group, and a methanesulfonyl-tetrahydroquinoline moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-(dimethylamino)phenyl ethanol, followed by its reaction with other reagents to introduce the hydroxyethyl and methanesulfonyl-tetrahydroquinoline groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(dimethylamino)pyridine (DMAP)
  • N,N-dimethyl-4-aminopyridine
  • 4-(dimethylamino)benzoic acid

Uniqueness

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-25(2)18-10-7-16(8-11-18)20(27)14-23-21(28)22(29)24-17-9-6-15-5-4-12-26(19(15)13-17)32(3,30)31/h6-11,13,20,27H,4-5,12,14H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRLMPOJWQWCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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